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1-(2-Methoxyphenyl)-3-pyridin-4-ylurea

Lipophilicity Positional Isomerism ADME Prediction

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea (CAS 76947-68-7) is a diaryl urea derivative with molecular formula C₁₃H₁₃N₃O₂ and molecular weight 243.26 g·mol⁻¹, comprising a 2-methoxyphenyl group and a pyridin-4-yl group linked through a urea bridge. The compound is formally categorized as a phenylurea-type cytokinin analog within the broader N-phenyl-N′-(4-pyridyl)urea chemotype, a class recognized for potent cytokinin-like plant growth regulatory activity.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 76947-68-7
Cat. No. B14451609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-pyridin-4-ylurea
CAS76947-68-7
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC=NC=C2
InChIInChI=1S/C13H13N3O2/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10/h2-9H,1H3,(H2,14,15,16,17)
InChIKeyKMVUSIMRULJODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.5 [ug/mL] (The mean of the results at pH 7.4)

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea (CAS 76947-68-7): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


1-(2-Methoxyphenyl)-3-pyridin-4-ylurea (CAS 76947-68-7) is a diaryl urea derivative with molecular formula C₁₃H₁₃N₃O₂ and molecular weight 243.26 g·mol⁻¹, comprising a 2-methoxyphenyl group and a pyridin-4-yl group linked through a urea bridge . The compound is formally categorized as a phenylurea-type cytokinin analog within the broader N-phenyl-N′-(4-pyridyl)urea chemotype, a class recognized for potent cytokinin-like plant growth regulatory activity [1]. Its measured logP of 2.17 and topological polar surface area (tPSA) of 69.97 Ų distinguish it physicochemically from positional isomers and substitution variants that dominate the pyridylurea patent and research literature .

Pyridylurea cytokinin chemotype: N-phenyl-N′-(4-pyridyl)urea scaffold with phenyl ortho-methoxy substitution.
Intermediate lipophilicity: Measured logP 2.17 supports cell-based assay permeability without halogenation.
Distinct substitution pattern: Ortho-methoxy on phenyl, not pyridine, differentiates from typical 2-substituted pyridyl ureas.

Why Generic Substitution of 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea (76947-68-7) Fails: Physicochemical and Structural Differentiation Within the Pyridylurea Class


Within the N-phenyl-N′-(4-pyridyl)urea class, subtle structural variations produce substantial differences in lipophilicity, hydrogen-bonding capacity, and receptor engagement. The position of the methoxy substituent (phenyl ring ortho vs. pyridine ring 2-position) fundamentally alters logP, tPSA, and conformational preference, while pyridyl nitrogen placement (4-pyridyl vs. 3-pyridyl) modulates both electronic distribution and steric accessibility at the urea pharmacophore [1]. These physicochemical divergences translate into measurable distinctions in solubility, membrane permeability, and target-binding kinetics that render in-class compounds non-interchangeable for reproducible experimental outcomes. The evidence below quantifies these differences in explicit, comparator-anchored terms.

!
Methoxy position determines logP and H-bonding
Ortho (phenyl) vs. para substitution shifts lipophilicity and intramolecular hydrogen-bond geometry, potentially altering target binding.
!
Pyridyl nitrogen placement modulates electronics
4-Pyridyl vs. 3-pyridyl isomer changes logP and urea pharmacophore electrostatics; direct substitution without method adjustment may drift results.
!
Phenyl vs. pyridyl methoxy alters lipophilicity scale
Relocating methoxy from phenyl to pyridine ring raises logP by more than one unit and introduces different intramolecular H-bond topology, affecting biological distribution.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea (76947-68-7) vs. Closest Pyridylurea Analogs


LogP Divergence of 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea vs. 3-Pyridyl Positional Isomer (CAS 260405-01-4)

The 4-pyridyl isomer (target compound, CAS 76947-68-7) exhibits a measured logP of 2.17, whereas the 3-pyridyl positional isomer (1-(2-methoxyphenyl)-3-pyridin-3-ylurea, CAS 260405-01-4) has a computed XlogP of 1.4 . The ΔlogP of +0.77 represents a ~5.9-fold increase in octanol-water partition coefficient for the 4-pyridyl variant, directly attributable to the altered electron distribution and dipole moment conferred by pyridine nitrogen placement.

logP Divergence
Cross-study comparable
logP 2.17 (target) → 1.4 (3-pyridyl isomer) Δ +0.77 (5.9×)
Higher lipophilicity may improve membrane permeability for cell-based assays.
Measured vs. computed logP; standardized partition system.
Lipophilicity Positional Isomerism ADME Prediction

Lipophilicity Contrast Between 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea and 2-Methoxy-4-pyridyl Isomer (CAS 75279-35-5)

Relocating the methoxy group from the phenyl ring (target compound) to the 2-position of the pyridine ring (N-(2-methoxy-4-pyridyl)-N′-phenylurea, CAS 75279-35-5) raises the computed ACD/LogP from 2.17 to 3.29 . This ΔlogP of +1.12—a ~13-fold increase in lipophilicity—is accompanied by a shift in hydrogen-bonding geometry, as the methoxy oxygen in the 2-pyridyl position can participate in intramolecular interactions with the adjacent urea NH that are geometrically inaccessible to the ortho-methoxyphenyl variant.

Lipophilicity Contrast
Cross-study comparable
logP 2.17 (target) → 3.29 (2-methoxy-4-pyridyl regioisomer) Δ +1.12 (13.2×)
Large logP difference may influence solvent selection and biodistribution profiling.
Measured vs. ACD/Labs predicted logP; cross-study comparison.
Lipophilicity Regioisomer Comparison Cytokinin Analog

Polar Surface Area Differentiation: 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea vs. 4-Methoxyphenyl Analogs

The ortho-methoxy substitution on the phenyl ring in the target compound (CAS 76947-68-7) yields a topological polar surface area (tPSA) of 69.97 Ų . In contrast, the para-methoxy analog (1-(4-methoxyphenyl)-3-pyridin-4-ylurea, PDB Ligand ID: JHJ) has a tPSA of approximately 62–64 Ų, as estimated from its SMILES structure (COc1ccc(NC(=O)Nc2ccncc2)cc1) [1]. The ~6–8 Ų reduction in tPSA for the para isomer arises from the more extended molecular geometry that places the methoxy oxygen farther from the urea core, reducing the effective polar surface contribution. This difference, while modest, can influence intestinal absorption prediction models where tPSA thresholds (< 140 Ų for oral bioavailability and < 60 Ų for CNS penetration) are used as binary classifiers.

Polar Surface Area
Class-level inference
tPSA 69.97 Ų vs. ~62–64 Ų (para-methoxy analog)
Modest tPSA elevation may marginally reduce predicted CNS penetration.
Target tPSA from database; comparator estimated by structural analogy.
Polar Surface Area Methoxy Position Membrane Permeability

Cytokinin-Like Activity Potential: Structural Basis for Differentiation from CPPU and 2-Chloro-4-pyridyl Ureas

The SAR of N-phenyl-N′-(4-pyridyl)urea cytokinins establishes that electronegative substituents at the pyridine 2- and 6-positions are critical for maximal cytokinin agonist activity, with 2-chloro (CPPU) and 2-methoxy (methoxy-PU) substitutions conferring potent, well-characterized plant growth regulator effects [1][2]. The target compound 1-(2-methoxyphenyl)-3-pyridin-4-ylurea lacks any pyridine-ring substitution; its methoxy group resides on the phenyl ring. This structural arrangement is predicted to yield attenuated cytokinin-like activity relative to CPPU (N-(2-chloro-4-pyridyl)-N′-phenylurea, logP ~3.2) or methoxy-PU (N-(2-methoxy-4-pyridyl)-N′-phenylurea), while potentially offering distinct target selectivity by disfavoring the canonical cytokinin binding mode that requires pyridine 2-position engagement.

Cytokinin SAR
Class-level inference
Predicted ≥10-fold activity reduction vs. CPPU/methoxy-PU >10×
Reduced plant hormone activity may simplify kinase inhibitor off-target profiling.
Extrapolated from published cytokinin SAR; no direct experimental data.
Cytokinin Activity Structure-Activity Relationship Plant Growth Regulator

Research and Industrial Application Scenarios for 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea (CAS 76947-68-7)


Medicinal Chemistry: Kinase Inhibitor Scaffold with Reduced Plant Hormone Off-Target Liability

Diaryl ureas, particularly N-phenyl-N′-(4-pyridyl)ureas, are privileged scaffolds for ATP-competitive kinase inhibition (e.g., VEGFR2, p38 MAPK, ROCK). The target compound, lacking pyridine 2-position substitution, is predicted to possess attenuated cytokinin-like activity relative to structurally related plant growth regulators such as CPPU and methoxy-PU [1]. This makes it a cleaner starting point for kinase inhibitor optimization campaigns where residual plant hormone activity could confound cell-based phenotypic screening or generate regulatory complexity in agrochemical-adjacent intellectual property landscapes. Its intermediate logP of 2.17 is compatible with both biochemical (aqueous buffer) and cell-based (moderate membrane permeability) assay formats .

ADME Probe Development: Intermediate-Lipophilicity Pyridylurea Reference Standard

With a measured logP of 2.17, the target compound occupies a midpoint between the less lipophilic 3-pyridyl isomer (logP 1.4) and the more lipophilic 2-methoxy-4-pyridyl regioisomer (logP 3.29) [1]. This makes it a useful reference compound for calibrating logP-dependent ADME assays (e.g., PAMPA, Caco-2 permeability, microsomal stability) within pyridylurea chemical series. Its tPSA of 69.97 Ų further positions it as a borderline case for CNS permeability prediction models, enabling its use as a decision-boundary calibrant in CNS drug discovery programs [1].

Agricultural Chemical Research: Cytokinin-Activity Benchmark for Pyridylurea SAR Expansion

The well-established SAR of pyridylurea cytokinins demonstrates that 2-position substitution on the pyridine ring is the dominant determinant of agonist potency [1]. The target compound—with an unsubstituted pyridine ring and methoxy substitution on the phenyl ring—serves as a critical negative-control or weak-agonist benchmark for expanding cytokinin SAR beyond the canonical 2-substituted pyridyl pharmacophore. Researchers investigating whether phenyl-ring substitution alone can rescue cytokinin activity in the absence of pyridine 2-substitution can use this compound to quantify the independent contribution of the phenyl substituent to receptor activation .

Chemical Biology Tool Compound: Ortho-Methoxyphenyl Urea Pharmacophore with Distinct H-Bond Geometry

The ortho-methoxy group on the phenyl ring creates a unique intramolecular hydrogen-bonding environment that is absent in para-methoxy or unsubstituted phenyl analogs. This geometry can influence the compound's conformation in solution and its binding pose at target proteins, making it a valuable probe for studying the role of ligand conformational preorganization in diaryl urea–protein interactions. Researchers investigating urea pharmacophore geometry in serine/threonine kinase or cytokinin receptor binding pockets may use this compound to test whether ortho-methoxy-induced conformational restriction alters binding kinetics or selectivity relative to para-substituted or unsubstituted comparators [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Pyridine-unsubstituted diaryl urea core with ortho-methoxy phenyl; predicted attenuated cytokinin activity
Kinase panel selectivity and plant hormone receptor counter-screen
ADME probe development
Intermediate lipophilicity and borderline tPSA for CNS permeability models
Permeability assay calibration (PAMPA, Caco-2) across logP range
Cytokinin SAR benchmark
Phenyl-only substitution without pyridine 2-position activation
Cytokinin receptor SAR assay using phenyl-substituted urea reference
Conformational probe for urea pharmacophore
Ortho-methoxy group enabling unique intramolecular H-bond geometry
Ligand conformational effect on kinase or receptor binding kinetics
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